molecular formula C6H7ClO2 B3431819 2-Chlorocyclohexane-1,3-dione CAS No. 932-23-0

2-Chlorocyclohexane-1,3-dione

Cat. No.: B3431819
CAS No.: 932-23-0
M. Wt: 146.57 g/mol
InChI Key: ZJDBNSUHNOIEBS-UHFFFAOYSA-N
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Description

2-Chlorocyclohexane-1,3-dione is an organic compound with the molecular formula C6H7ClO2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by a chlorine atom and a keto group at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorocyclohexane-1,3-dione can be synthesized through several methods. One common approach involves the chlorination of cyclohexane-1,3-dione. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chlorocyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant pigments. This inhibition leads to the bleaching of plant tissues and ultimately plant death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorocyclohexane-1,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potent inhibitor in biological applications .

Properties

IUPAC Name

2-chlorocyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDBNSUHNOIEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307507
Record name 2-Chloro-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-23-0
Record name 2-Chloro-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorocyclohexane-1,3-dione
Reactant of Route 2
2-Chlorocyclohexane-1,3-dione
Reactant of Route 3
2-Chlorocyclohexane-1,3-dione
Reactant of Route 4
2-Chlorocyclohexane-1,3-dione
Reactant of Route 5
2-Chlorocyclohexane-1,3-dione
Reactant of Route 6
2-Chlorocyclohexane-1,3-dione

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